An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-Methyl-4-phenoxypyrimidine 1-oxide
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-Methyl-4-phenoxypyrimidine 1-oxide
Introduction
Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds.[1] The introduction of an N-oxide functionality can significantly alter the electronic properties, solubility, and metabolic profile of these heterocycles, making their precise structural characterization paramount.[2][3] Among these, 6-Methyl-4-phenoxypyrimidine 1-oxide stands as a representative scaffold whose structural elucidation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts of 6-Methyl-4-phenoxypyrimidine 1-oxide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It delves into the causal relationships between molecular structure and spectral output, explains the rationale behind experimental choices, and offers a framework for interpreting the NMR data of related heterocyclic N-oxides.
Fundamental Principles: Electronic Influences on Chemical Shifts
The NMR spectrum of 6-Methyl-4-phenoxypyrimidine 1-oxide is a direct reflection of its unique electronic landscape. The chemical shifts are governed by the interplay of the electron-deficient pyrimidine ring, the powerful electronic effects of the N-oxide group, and the influence of the phenoxy and methyl substituents.
The N-Oxide Moiety: A Dual Electronic Character
The N-oxide group is the primary modulator of the ring's electron density. Its effect is twofold:
-
Inductive Withdrawal (-I): The highly electronegative oxygen atom withdraws electron density from the nitrogen and, by extension, the entire ring system. This effect generally leads to a deshielding (downfield shift) of nearby nuclei.[3]
-
Resonance Donation (+R): The N-oxide can donate electron density into the pyrimidine ring through resonance. This creates a partial negative charge on the ortho (C2, C6) and para (C4) positions relative to the N-oxide.[4] This resonance effect leads to increased shielding (upfield shift) at these specific positions.
Crucially, for the pyrimidine ring protons and carbons, the resonance effect is often dominant. Studies on various pyrimidine N-oxides have shown that N-1 oxidation causes a significant shielding (upfield shift) of H-6 (by ~0.6 ppm) and a moderate shielding of H-2 and H-4 (by ~0.3-0.35 ppm), with a negligible effect on H-5.[4] This shielding is a key diagnostic feature for confirming the site of N-oxidation.
Substituent Effects
-
4-Phenoxy Group: The oxygen atom of the phenoxy group can donate electron density to the C4 position via resonance, influencing the shielding of the pyrimidine ring. The phenyl ring itself will exhibit its own characteristic aromatic signals, which are influenced by the electron-donating ether linkage.
-
6-Methyl Group: As an electron-donating group, the methyl substituent provides a slight shielding effect on the pyrimidine ring, particularly at the C6 position to which it is attached.
Experimental Protocol: Acquiring High-Quality NMR Data
A robust and reproducible experimental protocol is essential for accurate spectral analysis. The following provides a self-validating workflow for obtaining ¹H and ¹³C NMR data for 6-Methyl-4-phenoxypyrimidine 1-oxide.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a suitable first choice for many organic molecules.[5] The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding.[6]
-
Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent directly in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm for both ¹H and ¹³C NMR).[8]
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.
-
Homogenization: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.
NMR Data Acquisition
The following parameters are typical for a 400 MHz spectrometer and can be adjusted as needed.[9]
For ¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃[10]
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 16-32
-
Spectral Width: -2 to 12 ppm
For ¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz (for a 400 MHz ¹H instrument)
-
Solvent: CDCl₃[10]
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans (ns): 1024 or higher, depending on concentration.
-
Spectral Width: -10 to 220 ppm[11]
Experimental Workflow Diagram
Caption: Structure and key electronic influences on 6-Methyl-4-phenoxypyrimidine 1-oxide.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the predicted chemical shifts. These are estimated values based on data for analogous structures and established substituent effects. [4][12][13]
| Position | Atom | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | Rationale / Notes |
|---|---|---|---|---|---|
| 2 | H-2 | ~8.4 - 8.6 | s | ~150 - 153 | Shielded by N-oxide resonance relative to the unoxidized pyrimidine. [4] |
| 4 | C-4 | - | - | ~168 - 172 | Quaternary carbon, significantly deshielded by attachment to two electronegative atoms (N, O). |
| 5 | H-5 | ~6.7 - 6.9 | s | ~108 - 112 | Shielded position in the pyrimidine ring, little affected by N-oxidation. [4] |
| 6 | C-6 | - | - | ~160 - 164 | Quaternary carbon, deshielded by adjacent nitrogen but shielded by methyl group and N-oxide resonance. |
| Methyl (on C6) | -CH₃ | ~2.4 - 2.6 | s | ~22 - 25 | Typical range for a methyl group on an aromatic ring. |
| Phenoxy C1' | C-1' | - | - | ~152 - 155 | Quaternary carbon attached to oxygen. |
| Phenoxy C2', C6' | H-2', H-6' | ~7.1 - 7.3 | d | ~120 - 123 | Ortho protons of the phenoxy ring. |
| Phenoxy C3', C5' | H-3', H-5' | ~7.4 - 7.6 | t | ~129 - 131 | Meta protons of the phenoxy ring. |
| Phenoxy C4' | H-4' | ~7.2 - 7.4 | t | ~125 - 128 | Para proton of the phenoxy ring. |
Interpretation Insights
-
H-2 Signal: The H-2 proton is expected to be a singlet and appear downfield due to the influence of the two adjacent nitrogen atoms. However, its position will be upfield relative to where it would be without the N-oxide group, providing evidence of N-1 oxidation. [4]* H-5 Signal: The H-5 proton, also a singlet, is expected to be the most upfield of the pyrimidine ring protons.
-
Phenoxy Signals: The protons of the phenoxy group will appear in the aromatic region (7.0-7.6 ppm). Their characteristic doublet and triplet patterns will confirm the presence of the monosubstituted phenyl ring.
-
Quaternary Carbons: The ¹³C spectrum will be notable for its four quaternary carbon signals (C-4, C-6, C-1', and the N-oxidized C-4a if fused), which will be of lower intensity. These are often challenging to assign without advanced techniques.
Advanced Techniques and Troubleshooting
For unambiguous assignment and to overcome spectral challenges, several advanced NMR techniques can be employed.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. It would show correlations between the coupled protons within the phenoxy ring (H-2'/H-3' and H-3'/H-4'). [14] * HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to. It would definitively link the H-2, H-5, methyl, and phenoxy proton signals to their respective carbon signals. [14] * HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons. For instance, the methyl protons (~2.5 ppm) should show a correlation to C-6 and C-5, confirming the position of the methyl group. The H-2 proton should show correlations to C-4 and C-6.
-
-
Troubleshooting Common Issues:
-
Signal Overlap: If the aromatic signals of the phenoxy group overlap with solvent or other signals, acquiring the spectrum in a different solvent (e.g., DMSO-d₆) can often resolve the peaks. [14]Using a higher field strength spectrometer (e.g., 600 MHz) also increases spectral dispersion.
-
Low Solubility: If the compound has poor solubility, gentle heating or the use of a more polar solvent like DMSO-d₆ may be necessary. Low concentration can be overcome by increasing the number of scans, though this significantly increases experiment time. [15]
-
Conclusion
The ¹H and ¹³C NMR spectra of 6-Methyl-4-phenoxypyrimidine 1-oxide are rich with structural information. A thorough understanding of the electronic effects of the N-oxide group, particularly its ability to shield the C2 and C6 positions through resonance, is critical for accurate interpretation. By employing a systematic approach to data acquisition and leveraging both 1D and 2D NMR techniques, researchers can confidently elucidate and verify the structure of this and related heterocyclic N-oxides, ensuring the integrity of their chemical research and drug development pipelines.
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